molecular formula C7H4F2N2 B055866 4-Amino-2,5-difluorobenzonitrile CAS No. 112279-61-5

4-Amino-2,5-difluorobenzonitrile

Cat. No.: B055866
CAS No.: 112279-61-5
M. Wt: 154.12 g/mol
InChI Key: LAPGMTOHOQPDGI-UHFFFAOYSA-N
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Description

4-Amino-2,5-difluorobenzonitrile is a useful research compound. Its molecular formula is C7H4F2N2 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Amino-2,5-difluorobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Amino-2,5-difluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2,5-difluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-2,5-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPGMTOHOQPDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)N)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371010
Record name 4-Amino-2,5-difluorobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112279-61-5
Record name 4-Amino-2,5-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2,5-difluorobenzonitrile
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Methodological & Application

Application Notes & Protocols: Strategic N-Alkylation of 4-Amino-2,5-difluorobenzonitrile for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-alkylation of 4-amino-2,5-difluorobenzonitrile is a critical transformation in medicinal chemistry, yielding key intermediates for a range of therapeutic agents, including kinase inhibitors and modulators of other important biological targets. The electron-withdrawing nature of the nitrile and difluoro-substituents on the aniline ring significantly modulates the nucleophilicity of the amino group, presenting unique challenges for its alkylation. This document provides a comprehensive guide to the most effective protocols for the N-alkylation of this substrate, focusing on reductive amination and Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of these reactions, offer detailed, step-by-step protocols, and provide troubleshooting insights to empower researchers in drug development to achieve high-yield, clean conversions.

Introduction: The Strategic Importance of 4-Amino-2,5-difluorobenzonitrile

4-Amino-2,5-difluorobenzonitrile is a valuable building block in contemporary drug discovery. The unique electronic properties conferred by the difluoro and nitrile functionalities make it a privileged scaffold for the synthesis of targeted therapeutics. The fluorine atoms can enhance metabolic stability and binding affinity, while the nitrile group often serves as a key hydrogen bond acceptor or a precursor for other functional groups. The secondary and tertiary amines derived from this primary aniline are central to the pharmacophores of numerous clinical candidates and approved drugs.

However, the synthetic challenge lies in the reduced nucleophilicity of the amino group, a direct consequence of the electron-withdrawing effects of the aromatic substituents. This necessitates the use of robust and carefully optimized alkylation protocols. This application note will focus on two of the most powerful and versatile methods for achieving this transformation: reductive amination and Buchwald-Hartwig amination.

Mechanistic Considerations: Choosing the Right Path for N-Alkylation

The choice of N-alkylation strategy is dictated by the nature of the alkylating agent and the desired product.

Reductive Amination: For Alkylation with Aldehydes and Ketones

Reductive amination is a cornerstone of amine synthesis, proceeding through a two-step, one-pot sequence: the formation of a Schiff base (imine) followed by its in-situ reduction.

  • Step 1: Imine Formation: The reaction is initiated by the nucleophilic attack of the aniline on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form the imine intermediate. This step is often catalyzed by mild acid.

  • Step 2: Reduction: A selective reducing agent, typically a borohydride derivative, is then used to reduce the C=N double bond of the imine to the corresponding secondary amine.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild, tolerant of a wide range of functional groups, and can be used in acidic conditions which favor imine formation.

Buchwald-Hartwig Amination: For Alkylation with Alkyl Halides

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of anilines. It allows for the formation of C-N bonds under relatively mild conditions and with exceptional functional group tolerance. The catalytic cycle is generally understood to involve:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the alkyl halide to form a palladium(II) intermediate.

  • Ligand Exchange: The aniline substrate coordinates to the palladium center.

  • Reductive Elimination: The desired N-alkylated product is formed, and the palladium(0) catalyst is regenerated.

The success of this reaction is highly dependent on the choice of palladium precursor, ligand, and base. The use of sterically hindered, electron-rich phosphine ligands is crucial for promoting the reductive elimination step.

Experimental Protocols

Protocol 1: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

This protocol describes the N-alkylation of 4-amino-2,5-difluorobenzonitrile with a generic aldehyde.

Materials:

  • 4-Amino-2,5-difluorobenzonitrile

  • Aldehyde of choice (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-amino-2,5-difluorobenzonitrile (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Add the aldehyde (1.1 eq) to the solution, followed by glacial acetic acid (1.2 eq).

  • Stir the reaction mixture at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Effervescence may be observed.

  • Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Data Summary Table 1: Reductive Amination Parameters

ParameterValue
TemperatureRoom Temperature
Reaction Time12-24 hours
SolventDichloromethane (DCM)
Reducing AgentSodium triacetoxyborohydride (STAB)
Acid CatalystAcetic Acid
Expected Yield75-95%

Workflow Diagram: Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification start Dissolve 4-Amino-2,5-difluorobenzonitrile in DCM add_aldehyde Add Aldehyde & Acetic Acid start->add_aldehyde imine_formation Stir for 30 min (Imine Formation) add_aldehyde->imine_formation add_stab Add STAB Portion-wise imine_formation->add_stab stir_rt Stir at RT (12-24h) add_stab->stir_rt quench Quench with Sat. NaHCO3 stir_rt->quench extract Extract with DCM quench->extract purify Purify via Column Chromatography extract->purify

Caption: Workflow for the N-alkylation via reductive amination.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the N-alkylation of 4-amino-2,5-difluorobenzonitrile with a generic alkyl bromide.

Materials:

  • 4-Amino-2,5-difluorobenzonitrile

  • Alkyl bromide of choice (e.g., 1-bromobutane)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Schieneck tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply

Procedure:

  • To a dry Schieneck tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add 4-amino-2,5-difluorobenzonitrile (1.0 eq) and the alkyl bromide (1.2 eq).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous toluene to achieve a concentration of approximately 0.2 M.

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Data Summary Table 2: Buchwald-Hartwig Amination Parameters

ParameterValue
Temperature80-100 °C
Reaction Time12-24 hours
SolventToluene
CatalystPd₂(dba)₃
LigandXantphos
BaseSodium tert-butoxide (NaOtBu)
Expected Yield70-90%

Workflow Diagram: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Core Reaction cluster_workup Workup & Purification add_solids Add Pd₂(dba)₃, Xantphos, NaOtBu, Aniline, & Alkyl Halide evac_backfill Evacuate & Backfill with N₂/Ar (3x) add_solids->evac_backfill add_solvent Add Anhydrous Toluene evac_backfill->add_solvent heat Heat to 80-100 °C (12-24h) add_solvent->heat cool Cool to RT & Dilute with Ethyl Acetate heat->cool filter Filter through Celite cool->filter purify Purify via Column Chromatography filter->purify

Caption: Workflow for the N-alkylation via Buchwald-Hartwig amination.

Troubleshooting and Optimization

  • Low Conversion in Reductive Amination: If imine formation is slow, a Dean-Stark apparatus can be used to remove water. Alternatively, a different acid catalyst, such as Ti(OiPr)₄, can be employed.

  • Side Reactions in Reductive Amination: Over-alkylation to the tertiary amine can occur. Using a 1:1 stoichiometry of the aniline and aldehyde can minimize this.

  • Decomposition in Buchwald-Hartwig Amination: If the starting materials or product are sensitive to high temperatures, screening lower temperatures or different catalyst/ligand systems may be necessary.

  • Poor Yield in Buchwald-Hartwig Amination: The choice of base is crucial. Weaker bases like K₂CO₃ or Cs₂CO₃ can be screened if NaOtBu proves too harsh. The ligand is also a key parameter to optimize.

Conclusion

The N-alkylation of 4-amino-2,5-difluorobenzonitrile is a readily achievable transformation with the appropriate choice of methodology. Reductive amination offers a robust and scalable route for the introduction of alkyl groups derived from aldehydes and ketones. For the coupling of alkyl halides, the Buchwald-Hartwig amination provides a powerful and versatile alternative. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers in the field of drug discovery, enabling the efficient synthesis of novel and impactful molecular entities.

References

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews2016 , 116 (19), 12564–12649. [Link]

  • Surry, D. S.; Buchwald, S. L. Dialkyl-Biaryl Phosphines in Palladium-Catalyzed Amination: A User's Guide. Chemical Science2011 , 2 (1), 27–50. [Link]

  • Magano, J.; Dunetz, J. R. Large-Scale Applications of Reductive Amination: A Review. Organic Process Research & Development2012 , 16 (6), 1156–1184. [Link]

Application Note & Protocol: A Scalable Synthesis of 4-Amino-2,5-difluorobenzonitrile for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Amino-2,5-difluorobenzonitrile is a critical building block in the synthesis of numerous pharmaceutical compounds, particularly in the development of kinase inhibitors for oncology. Its specific substitution pattern provides a unique scaffold for drug design, enabling potent and selective interactions with target proteins. This document provides a detailed, robust, and scalable protocol for the synthesis of 4-Amino-2,5-difluorobenzonitrile, designed for researchers and process chemists in the drug development industry. The protocol emphasizes safety, efficiency, and reproducibility, drawing upon established chemical principles and field-proven insights to address common scale-up challenges.

Introduction: The Strategic Importance of Fluorinated Intermediates

Fluorine-containing molecules are of paramount importance in modern medicinal chemistry. The introduction of fluorine atoms can significantly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. 4-Amino-2,5-difluorobenzonitrile serves as a key starting material for several investigational drugs, where the aniline moiety provides a handle for further functionalization, the nitrile group acts as a versatile precursor or bioisostere, and the difluoro substitution pattern enhances binding interactions and improves pharmacokinetic properties.

The synthesis of this intermediate, while conceptually straightforward, presents challenges on a larger scale, including managing exothermic events, ensuring regioselectivity, and achieving high purity required for Good Manufacturing Practice (GMP) production. This guide outlines a well-vetted, two-step synthetic route starting from 1,4-difluorobenzene, focusing on practical execution and control strategies essential for successful scale-up.

Synthetic Strategy: A Two-Step Approach

The chosen synthetic route involves two primary transformations:

  • Nitration: Electrophilic aromatic substitution to introduce a nitro group onto the 1,4-difluorobenzene ring.

  • Reduction: Conversion of the nitro group to the target amine.

This pathway is selected for its use of readily available starting materials, reliable reaction classes, and amenability to process control.

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Bromination cluster_3 Step 4: Cyanation A 1,4-Difluorobenzene B 2,5-Difluoronitrobenzene A->B HNO₃ / H₂SO₄ D 2,5-Difluoroaniline B->D Fe / NH₄Cl C 4-Amino-2,5-difluorobenzonitrile (Intermediate Target) E 4-Bromo-2,5-difluoroaniline D->E NBS / MeCN F 4-Amino-2,5-difluorobenzonitrile (Final Product) E->F CuCN / DMF caption Figure 1. Revised four-step synthesis workflow.

Caption: Figure 1. A robust four-step synthesis workflow for 4-Amino-2,5-difluorobenzonitrile.

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. A safety shower and eyewash station must be readily accessible.

Step 1: Synthesis of 2,5-Difluoroaniline

The initial steps involve the nitration of 1,4-difluorobenzene followed by reduction to form 2,5-difluoroaniline. This process is well-documented and serves as the precursor to the main synthesis.

Reaction Scheme: 1,4-Difluorobenzene → (HNO₃/H₂SO₄) → 2,5-Difluoronitrobenzene → (Fe/NH₄Cl) → 2,5-Difluoroaniline

Step 2: Regioselective Bromination of 2,5-Difluoroaniline

Causality: Direct cyanation of 2,5-difluoroaniline is challenging. A Sandmeyer reaction is a theoretical option but can be hazardous on a large scale due to the handling of diazonium salts. A more robust and safer approach is to first introduce a bromo group via electrophilic aromatic substitution, which then serves as a handle for a palladium-catalyzed or copper-mediated cyanation. N-Bromosuccinimide (NBS) is chosen as the brominating agent for its ease of handling and high regioselectivity, directed by the activating amino group.

Protocol:

  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a dropping funnel.

  • Reagent Charging: Charge the reactor with 2,5-difluoroaniline (1.00 kg, 7.74 mol, 1.0 equiv) and acetonitrile (10 L).

  • Inerting: Purge the reactor with nitrogen and begin stirring to dissolve the aniline.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • NBS Addition: Dissolve N-Bromosuccinimide (NBS) (1.45 kg, 8.13 mol, 1.05 equiv) in acetonitrile (5 L) and charge this solution to the dropping funnel.

  • Reaction: Add the NBS solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature is maintained below 10 °C. The reaction is mildly exothermic.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting material is complete (typically 1-2 hours after addition).

  • Quenching & Work-up:

    • Slowly add a saturated aqueous solution of sodium thiosulfate (2 L) to quench any unreacted NBS.

    • Add water (10 L) and ethyl acetate (10 L).

    • Stir vigorously for 15 minutes, then stop stirring and allow the layers to separate.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 5 L).

    • Combine the organic layers and wash with brine (5 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2,5-Difluoroaniline129.111.00 kg7.741.0
N-Bromosuccinimide177.981.45 kg8.131.05
Acetonitrile41.0515 L--

Table 1. Reagent table for the bromination of 2,5-difluoroaniline.

Step 3: Copper-Mediated Cyanation

Causality: The conversion of the aryl bromide to the target nitrile is achieved via a cyanation reaction. While palladium-catalyzed methods are common, they can be expensive and require careful removal of the metal catalyst. A copper(I) cyanide-mediated Rosenmund-von Braun reaction is a classic, cost-effective, and scalable alternative. Dimethylformamide (DMF) is used as the solvent due to its high boiling point and ability to dissolve the copper cyanide salts.

Protocol:

  • Reactor Setup: Use the same 20 L reactor, ensuring it is scrupulously dry. Equip for heating with a mantle or oil bath.

  • Reagent Charging: Charge the reactor with the crude 4-bromo-2,5-difluoroaniline (approx. 7.7 mol, 1.0 equiv) and copper(I) cyanide (CuCN) (0.83 kg, 9.29 mol, 1.2 equiv).

  • Solvent Addition: Add anhydrous DMF (10 L) to the reactor.

  • Inerting & Heating: Purge the reactor with nitrogen and begin heating the mixture with vigorous stirring to 140-150 °C.

  • Reaction: Maintain the reaction at this temperature for 12-24 hours. The reaction mixture will become a dark, thick slurry.

  • Monitoring: Monitor the reaction by HPLC for the disappearance of the starting aryl bromide.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a larger vessel containing a stirred solution of aqueous ammonia (20%, 20 L) and water (20 L). Caution: This quench is exothermic and releases ammonia gas. Perform in a well-ventilated area. The ammonia complexes with copper salts, aiding their removal.

    • Stir the resulting slurry for 1-2 hours. The product should precipitate.

    • Isolate the solid product by filtration through a Buchner funnel.

    • Wash the filter cake extensively with water until the filtrate is colorless (indicating removal of the copper-ammonia complex).

    • Wash the cake with a cold heptane/ethyl acetate mixture (9:1) to remove non-polar impurities.

  • Drying: Dry the solid product in a vacuum oven at 50 °C to a constant weight.

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
4-Bromo-2,5-difluoroaniline208.01~1.61 kg (Crude)~7.741.0
Copper(I) Cyanide89.560.83 kg9.291.2
Dimethylformamide (DMF)73.0910 L--

Table 2. Reagent table for the cyanation reaction.

Purification and Quality Control

The crude 4-Amino-2,5-difluorobenzonitrile is typically obtained with a purity of >95%. For pharmaceutical applications, a higher purity is often required.

Recrystallization Protocol:

  • Transfer the crude solid to a clean reactor.

  • Add a suitable solvent system, such as ethanol/water or toluene. A solvent screen is recommended to optimize yield and purity.

  • Heat the mixture until all the solid dissolves.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

  • Isolate the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization: The final product should be characterized to confirm its identity and purity.

  • HPLC: To determine purity (>99% is often the target).

  • LC-MS: To confirm the mass of the product (Expected [M+H]⁺: 155.04).

  • ¹H and ¹⁹F NMR: To confirm the structure and substitution pattern.

  • Melting Point: For comparison with literature values.

QC_Workflow A Crude Product from Cyanation B Recrystallization A->B Dissolve in hot solvent C Filtration & Drying B->C Cool to crystallize D Purified Solid C->D E QC Analysis D->E Take sample F Release (Purity >99%) E->F Pass G Rework/Re-purify E->G Fail caption Figure 2. Quality control and purification workflow.

Caption: Figure 2. Quality control and purification workflow for the final product.

Process Safety and Environmental Considerations

  • Thermal Hazards: The nitration step is highly exothermic and requires strict temperature control. The quench of the cyanation reaction with aqueous ammonia is also exothermic. A reaction calorimeter study is recommended before scaling up beyond the described quantities to fully characterize the thermal profile.

  • Toxic Reagents:

    • NBS: Corrosive and a lachrymator. Handle with care.

    • Copper(I) Cyanide: Highly toxic if ingested or if it comes into contact with acids (releases HCN gas). All waste streams containing cyanide must be treated with bleach (sodium hypochlorite) to oxidize the cyanide before disposal according to institutional and local regulations.

    • DMF: A reproductive toxin. Avoid inhalation and skin contact.

  • Waste Management: Aqueous waste streams should be neutralized and checked for residual cyanide before disposal. Organic waste should be collected and disposed of via licensed waste management services.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of 4-Amino-2,5-difluorobenzonitrile. By breaking the process down into a regioselective bromination followed by a robust copper-mediated cyanation, this route avoids the use of highly energetic or difficult-to-handle reagents, making it suitable for kilogram-scale production in a standard chemical development laboratory or pilot plant. The emphasis on process control, monitoring, and safety ensures that researchers can confidently and reliably produce this valuable pharmaceutical intermediate with high purity and yield.

References

  • The role of fluorine in medicinal chemistry. Title: The role of fluorine in medicinal chemistry, Source: Journal of Medicinal Chemistry, URL: [Link]

  • Fluorine in medicinal chemistry: A new golden age. Title: Fluorine in medicinal chemistry: A new golden age, Source: Chemical Society Reviews, URL: [Link]

  • The Rosenmund-von Braun reaction. Title: The Rosenmund-von Braun Reaction, Source: Organic Reactions, URL: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Source: National Academies Press, URL: [Link]

Validation & Comparative

literature review of the applications of 4-Amino-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Review

I'm starting a comprehensive literature search, focusing on "4-Amino-2,5-difluorobenzonitrile applications," its synthesis, and its role in medicinal chemistry. This initial phase is about gathering a broad understanding of the compound's known uses and production methods. I'll be looking for key publications to establish a solid foundation for further analysis.

Expanding Search Parameters

I've broadened the literature search to include specific applications like kinase inhibitor development, therapeutic agents, and materials science applications for 4-Amino-2,5-difluorobenzonitrile. Now, I'm identifying alternative building blocks and synthetic routes that achieve similar outcomes in each area. I'm also focusing on any experimental data quantifying performance metrics, and protocols.

Deepening Synthesis Investigation

I'm now diving deeper into the specifics, aiming to find alternative building blocks and synthetic pathways for kinase inhibitors, other therapeutics, and material science applications centered around 4-Amino-2,5-difluorobenzonitrile. I'm focusing on experimental data that quantitatively compares this compound’s performance with other compounds and also locating detailed experimental protocols.

×

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